5-Phenylpyrrolidin-3-ol hydrochloride
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Overview
Description
5-Phenylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.67 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 5-Phenylpyrrolidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol . This intermediate can then be further processed to obtain this compound. Another method involves the stereoselective esterification of 3-pyrrolidinol derivatives using commercial lipases .
Chemical Reactions Analysis
5-Phenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenylpyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe to study biological processes.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds containing the pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Phenylpyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-diones: These compounds are used in the synthesis of various drugs and have distinct biological activities.
Prolinol: A derivative of pyrrolidine, prolinol is used in asymmetric synthesis and as a chiral auxiliary. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for diverse research applications.
Biological Activity
5-Phenylpyrrolidin-3-ol hydrochloride, also known as (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride, is a chiral organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique stereochemistry, specifically the (3S,4R) configuration, which significantly influences its pharmacological properties and interactions with biological targets.
The molecular formula of this compound is C11H14ClN1O1. It features a pyrrolidine ring substituted with a phenyl group and hydroxyl functionality, making it a valuable scaffold in medicinal chemistry. The synthesis typically involves multi-step reactions that ensure high enantiomeric purity, crucial for maintaining biological activity.
Key Synthetic Steps:
- Formation of Pyrrolidine Ring : Starting materials undergo cyclization to form the pyrrolidine core.
- Hydroxylation : Introduction of the hydroxyl group at the appropriate position on the pyrrolidine ring.
- Salt Formation : Conversion to hydrochloride salt for enhanced solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notable mechanisms include:
- Enzyme Inhibition : Research indicates that this compound can inhibit HIV-1 integrase, an enzyme critical for viral replication, and cholinesterase enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's.
- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, potentially enhancing cognitive functions and mood regulation.
Biological Activity Overview
The compound exhibits several notable biological activities:
Activity Type | Description |
---|---|
Antiviral | Inhibits HIV-1 integrase, potentially reducing viral replication. |
Neuroprotective | May inhibit cholinesterase enzymes, offering therapeutic potential in neurodegenerative diseases. |
Cognitive Enhancement | Preliminary findings suggest improvements in cognitive functions through neurotransmitter modulation. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
HIV Integrase Inhibition :
- A study demonstrated that (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride effectively inhibited HIV integrase activity in vitro, suggesting its potential as a therapeutic agent against HIV.
- Cholinesterase Inhibition :
-
Neurotransmitter Effects :
- Investigations into its effects on neurotransmitter systems revealed potential cognitive enhancement properties, warranting further exploration in behavioral studies.
Future Directions
The unique structural characteristics of this compound make it a promising candidate for drug development. Ongoing research aims to:
- Explore its full pharmacological profile.
- Investigate potential applications in treating neurodegenerative diseases.
- Develop derivatives with enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
5-phenylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCGBDXAKVLDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1888920-18-0 |
Source
|
Record name | 5-phenylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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